molecular formula C13H8F3N3O2S2 B12605579 Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- CAS No. 882273-11-2

Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-

Cat. No.: B12605579
CAS No.: 882273-11-2
M. Wt: 359.4 g/mol
InChI Key: ZRHBALBMGAZGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- is a specialty chemical compound with the molecular formula C13H8F3N3O2S2 . This compound is known for its unique structure, which includes a thienylsulfonyl group and a trifluoromethylphenyl hydrazono group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- involves several steps. One common method includes the reaction of 4-(trifluoromethyl)phenylacetonitrile with thienylsulfonyl chloride under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thienylsulfonyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty materials and fine chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- can be compared with other similar compounds such as:

Properties

CAS No.

882273-11-2

Molecular Formula

C13H8F3N3O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

1-thiophen-2-ylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide

InChI

InChI=1S/C13H8F3N3O2S2/c14-13(15,16)9-3-5-10(6-4-9)18-19-11(8-17)23(20,21)12-2-1-7-22-12/h1-7,18H

InChI Key

ZRHBALBMGAZGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.